Home > Products > Screening Compounds P136191 > Tigecycline hydrate
Tigecycline hydrate - 1229002-07-6

Tigecycline hydrate

Catalog Number: EVT-1717653
CAS Number: 1229002-07-6
Molecular Formula: C29H41N5O9
Molecular Weight: 603.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tigecycline hydrate is a crystalline form of tigecycline, a synthetic glycylcycline antibiotic, that incorporates water molecules into its structure. [] Glycylcyclines belong to a newer class of tetracycline antibiotics that are effective against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. [, ] In scientific research, tigecycline hydrate is primarily studied for its potential to combat antibiotic resistance, particularly against challenging bacterial infections. []

Future Directions
  • Understanding resistance evolution: Continued monitoring of emerging resistance mechanisms, particularly for newly discovered resistance genes, is critical to guide the development of effective treatment strategies. [, ]
  • Exploring novel therapeutic approaches: Investigating tigecycline hydrate in combination therapies with other antimicrobials or adjuvants holds promise for combating resistant infections. [, ] This includes exploring synergistic combinations to enhance efficacy and minimize the emergence of resistance.
  • Developing new delivery systems: Research on innovative drug delivery systems, such as nanoparticles or liposomes, could improve tigecycline hydrate's bioavailability and therapeutic efficacy. []
  • One Health perspective: Given the potential for transfer of tigecycline resistance genes between animals and humans, a One Health approach is crucial to monitor and control the spread of resistance. [, , ] This involves coordinated surveillance and interventions in both human and animal health sectors.

Tetracycline

  • Compound Description: Tetracycline is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. It is effective against a wide range of Gram-positive and Gram-negative bacteria. []

Doxycycline

  • Compound Description: Doxycycline is a semi-synthetic tetracycline antibiotic commonly used in veterinary and human medicine. It exhibits broad-spectrum activity against various bacterial species. []

Minocycline

  • Compound Description: Minocycline is a semi-synthetic tetracycline antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. []
  • Relevance: Similar to tigecycline, minocycline belongs to the tetracycline class of antibiotics. [] They both share the core tetracycline ring system. The difference in their structures lies in the substituents attached to this core structure. [] Studies have shown that TetA, a bacterial efflux pump, can confer resistance to both minocycline and tigecycline, indicating shared resistance mechanisms. []

Eravacycline

  • Compound Description: Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline class. It is active against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. [, ]
  • Relevance: Eravacycline, like tigecycline, is a member of the tetracycline class of antibiotics. [, ] They both share a core tetracycline structure but have distinct modifications. [, ] The emergence of tet(L) efflux pump variants in Staphylococcus spp. has been found to confer resistance to both eravacycline and tigecycline. [] This indicates shared resistance mechanisms and emphasizes the concern for cross-resistance development.

Omadacycline

  • Compound Description: Omadacycline is a novel aminomethylcycline antibiotic, structurally related to tetracyclines. It possesses a broad spectrum of activity against Gram-positive, Gram-negative, atypical, and anaerobic bacteria. []

Colistin

  • Compound Description: Colistin is a polypeptide antibiotic primarily used to treat infections caused by multidrug-resistant Gram-negative bacteria. It disrupts the bacterial cell membrane, leading to cell death. [, , , ]
  • Relevance: While not structurally related to tigecycline hydrate, colistin is often mentioned in conjunction with tigecycline in the context of treating infections caused by multidrug-resistant bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE). [, , , ] Both tigecycline and colistin are considered last-resort antibiotics for these challenging infections. Studies have explored the synergistic effects of combining colistin and tigecycline for enhanced antibacterial activity against certain strains. [, , ]
Source and Classification

Tigecycline was developed by Wyeth Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2005. It is classified as a glycylcycline antibiotic, which distinguishes it from traditional tetracyclines by its unique side chain that enhances its binding affinity to the bacterial ribosome, thereby improving its antibacterial activity . The compound's chemical formula is C29H39N5O8C_{29}H_{39}N_{5}O_{8}, with a molecular weight of approximately 585.65 g/mol .

Synthesis Analysis

Methods of Synthesis

The synthesis of tigecycline typically involves the modification of the tetracycline backbone to introduce a glycyl side chain at the 9-position, which enhances its antibacterial efficacy. One common method involves:

  1. Starting Material: Tetracycline or a related intermediate.
  2. Modification: The introduction of a dimethylamino group at the 4-position and the addition of a glycyl moiety at the 9-position.
  3. Crystallization: The product can be crystallized from an aqueous solution to obtain tigecycline hydrate, which provides improved stability compared to its anhydrous form.

The lyophilization process is often employed to produce stable powdered forms of tigecycline that can be reconstituted prior to use .

Technical Details

The synthesis may also include techniques such as high-performance liquid chromatography (HPLC) for purification and quantification of the final product, ensuring high purity levels essential for pharmaceutical applications .

Molecular Structure Analysis

Structure

Tigecycline's molecular structure features a tetracycline core with several modifications:

  • A dimethylamino group at position 4.
  • A glycyl side chain at position 9.
  • Hydroxy groups at positions 5 and 6 replaced by hydrogen atoms.

This structural configuration allows tigecycline to evade common resistance mechanisms that affect traditional tetracyclines .

Data

The chemical structure can be represented as follows:

Tigecycline C29H39N5O8\text{Tigecycline }C_{29}H_{39}N_{5}O_{8}

The compound's stereochemistry plays a crucial role in its biological activity, with specific configurations contributing to its binding affinity for bacterial ribosomes .

Chemical Reactions Analysis

Reactions

Tigecycline undergoes various chemical reactions, primarily influenced by environmental factors such as pH and temperature. Key reactions include:

  • Oxidation: Tigecycline is prone to oxidation, especially in aqueous solutions at higher pH levels, leading to degradation products that may reduce its efficacy.
  • Epimerization: At acidic pH levels, tigecycline can undergo epimerization, resulting in different stereoisomers that may have reduced antibacterial activity .

Technical Details

To mitigate degradation during storage and use, formulations often include stabilizing agents such as carbohydrates or buffers that help maintain optimal pH levels .

Mechanism of Action

Tigecycline exerts its antibacterial effects by binding to the bacterial ribosome at the 30S subunit, inhibiting protein synthesis. This action disrupts the translation process necessary for bacterial growth and reproduction.

Process

  1. Binding: Tigecycline binds with high affinity to the ribosomal RNA within the 30S subunit.
  2. Inhibition: This binding prevents the incorporation of amino acids into peptide chains, effectively halting protein synthesis.
  3. Spectrum: The broad-spectrum activity includes both aerobic and anaerobic bacteria, making it effective against various infections caused by resistant strains .

Data

Research indicates that tigecycline maintains efficacy against many strains resistant to other antibiotics due to its unique mechanism of action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tigecycline hydrate typically appears as a yellowish powder.
  • Solubility: It is soluble in water but has limited solubility in organic solvents.

Chemical Properties

  • Stability: The crystalline hydrate form significantly enhances stability compared to the anhydrous form, particularly against oxidative degradation.
  • pH Sensitivity: Tigecycline's stability is affected by pH; lower pH levels can lead to increased epimerization rates .

Relevant Data or Analyses

Studies have shown that maintaining an optimal pH during formulation can minimize degradation rates and enhance therapeutic efficacy .

Applications

Tigecycline is primarily used in clinical settings for treating serious infections caused by multidrug-resistant bacteria. Its applications include:

  • Complicated Skin Infections: Effective against resistant strains causing skin infections.
  • Intra-abdominal Infections: Used in treating complicated intra-abdominal infections where other antibiotics may fail.
  • Pneumonia Treatment: Administered for community-acquired pneumonia caused by resistant pathogens.

Additionally, research continues into novel formulations, including nanoparticle delivery systems aimed at improving bioavailability and targeting specific infection sites more effectively .

Introduction to Tigecycline Hydrate as a Novel Antimicrobial Agent

Historical Development and Rationale for Glycylcycline Class Emergence

The emergence of the glycylcycline class represents a strategic response to the escalating crisis of tetracycline resistance. By the late 1980s, widespread use of classical tetracyclines (e.g., tetracycline, minocycline) had selected for pervasive resistance mechanisms, including efflux pumps (e.g., Tet(A)-Tet(E)) and ribosomal protection proteins (e.g., Tet(M)) [4] [7]. These adaptations rendered first-generation tetracyclines increasingly ineffective against multidrug-resistant (MDR) pathogens like Acinetobacter baumannii and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae [3] [6]. Tigecycline, developed as a 9-tert-butylglycylamido derivative of minocycline, was engineered to evade these resistance determinants through targeted structural modifications [4] [7]. Its FDA approval in 2005 marked the first clinically available glycylcycline, specifically indicated for complicated intra-abdominal infections (cIAIs), complicated skin and skin structure infections (cSSSIs), and community-acquired bacterial pneumonia (CABP) [2] [3].

  • Table 1: Key Milestones in Glycylcycline Development
    YearEventSignificance
    1990sRational design of glycylcyclinesEngineered to bypass Tet efflux pumps and ribosomal protection
    2005FDA approval of tigecyclineFirst glycylcycline for cIAI/cSSSI treatment
    2010sEmergence of Tet(X) variantsPlasmid-borne oxidases threatening tigecycline efficacy
    2020sStructural studies of resistance enzymesEnables design of next-generation tetracyclines

Structural Modifications Differentiating Tigecycline from Classical Tetracyclines

Tigecycline’s molecular structure (C₂₉H₃₉N₅O₈·xH₂O) features two pivotal modifications to the minocycline scaffold: (1) A N,N-dimethylglycylamido (DMG) moiety at the C9 position of ring D, and (2) Removal of the C11-C12 diketone system (Figure 1A) [3] [4] [7]. The DMG extension enables ~5-fold stronger binding affinity to the bacterial 30S ribosomal subunit compared to minocycline, primarily through interactions with 16S rRNA nucleotide C1054 in helix 34 (h34) [5] [8]. Crystallographic analyses reveal that this side chain adopts an extended conformation, forming van der Waals contacts with A892 and stacking interactions with C1054 (Figure 1B) [5]. This binding stabilizes a conformation that restricts ribosomal mobility and sterically hinders tRNA accommodation at the A-site [5] [10]. Crucially, the DMG moiety is not recognized by major efflux pumps (e.g., Tet(B)), allowing tigecycline to accumulate intracellularly even in strains overexpressing these transporters [4] [9].

  • Table 2: Structural and Binding Comparisons of Tigecycline vs. Tetracyclines
    ParameterTetracyclineMinocyclineTigecycline
    C9 Modification-H-H-N(CH₃)₂GlyNHtert-butyl
    Binding Affinity (Kd, nM)89042075
    Key Ribosomal Interactionsh31 backboneh31/h34 backboneh31/h34 + C1054 stacking
    Susceptibility to Tet(M)HighModerateNegligible

Figure 1: (A) Core structure highlighting C9 glycylamido modification (blue) in tigecycline vs. minocycline. (B) Cryo-EM structure showing tigecycline (yellow) stacking with C1054 (red) in the 30S ribosomal subunit (PDB: 4YHH) [5].

Mechanistic Basis for Broad-Spectrum Activity Against Multidrug-Resistant Pathogens

Tigecycline’s efficacy against MDR pathogens stems from its dual evasion of primary tetracycline resistance mechanisms:

  • Efflux Pump Resistance: Unlike classical tetracyclines, tigecycline is a poor substrate for Tet(A)-Tet(E) efflux systems due to steric hindrance from the C9 tert-butylglycylamido group [4] [9]. However, resistance-nodulation-division (RND) superfamily pumps (e.g., AcrAB-TolC in Enterobacteriaceae, AdeABC in A. baumannii) can export tigecycline when overexpressed. Clinical isolates with AdeB overexpression exhibit 8–32-fold increases in tigecycline MICs [1] [9].

  • Ribosomal Protection: The high-affinity binding of tigecycline to the 30S subunit prevents displacement by Tet(M) and Tet(O) protection proteins, which mechanistically dislodge weaker-binding tetracyclines [4] [7]. Mutations in ribosomal protein S10 (e.g., K68R) may reduce binding but are clinically rare [1].

  • Enzymatic Degradation: Emerging flavin-dependent monooxygenases (e.g., Tet(X3), Tet(X4)) catalyze tigecycline hydroxylation at position C11a, disrupting its diketone chromophore (Figure 2) [10]. Tet(X4) exhibits a catalytic efficiency (kcat/KM) of 1.13 × 10⁶ M⁻¹s⁻¹ against tigecycline – 4.8-fold higher than Tet(X2) – due to conformational flexibility in its substrate-binding domain [10].

  • Table 3: Resistance Mechanisms Impacting Tigecycline Efficacy
    MechanismGenetic DeterminantsImpact on MICPrevalence
    RND EffluxadeABC (A. baumannii), acrAB (Enterobacteriaceae)4–32-fold increaseHigh in ICU isolates
    Monooxygenasestet(X3), tet(X4), tet(X7)≥16-fold increaseEmerging in Asia/Europe
    Ribosomal MutationsrpsJ (S10 protein)4–8-fold increaseRare

Figure 2: Tet(X4)-mediated oxidation of tigecycline at C11a (red arrow), disrupting antibiotic activity [10].

Despite these resistance pathways, tigecycline maintains >90% susceptibility against ESBL-producing E. coli and >72% against ESBL-Klebsiella spp. in global surveillance studies (using FDA ≤2 µg/mL breakpoints) [6]. Its activity extends to anaerobes (e.g., Bacteroides fragilis MIC₉₀ = 2–4 µg/mL) and "atypicals" like Legionella [3] [4], though intrinsic resistance occurs in Proteus spp. and Pseudomonas aeruginosa due to constitutive RND efflux [7] [9].

Properties

CAS Number

1229002-07-6

Product Name

Tigecycline hydrate

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate

Molecular Formula

C29H41N5O9

Molecular Weight

603.7 g/mol

InChI

InChI=1S/C29H39N5O8.H2O/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H2/t12-,14-,21-,29-;/m0./s1

InChI Key

SUGZODNQTKYJAW-KXLOKULZSA-N

SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.